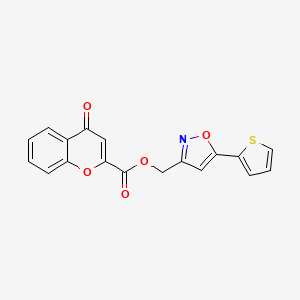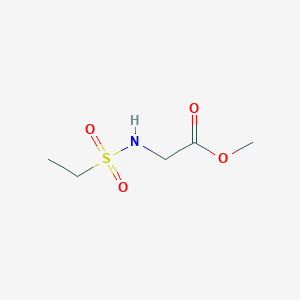![molecular formula C7H14O2 B2778792 [1-(Hydroxymethyl)-2-methylcyclobutyl]methanol CAS No. 2319722-70-6](/img/structure/B2778792.png)
[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol: is an organic compound characterized by a cyclobutane ring substituted with a hydroxymethyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Hydroxymethyl)-2-methylcyclobutyl]methanol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 2-methyl-1,3-butadiene, followed by hydroxymethylation. The reaction conditions typically involve the use of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization process. The hydroxymethylation step can be carried out using formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis.
化学反应分析
Types of Reactions
[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to yield a cyclobutylmethanol derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of [1-(Carboxymethyl)-2-methylcyclobutyl]methanol.
Reduction: Formation of this compound.
Substitution: Formation of various substituted cyclobutyl derivatives.
科学研究应用
Chemistry
In chemistry, [1-(Hydroxymethyl)-2-methylcyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclobutane derivatives. Its structural features make it a valuable tool for investigating the mechanisms of enzyme action and substrate specificity.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and could be explored for therapeutic purposes.
Industry
In industry, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
作用机制
The mechanism of action of [1-(Hydroxymethyl)-2-methylcyclobutyl]methanol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze reactions involving cyclobutane derivatives. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
[1-(Hydroxymethyl)cyclobutyl]methanol: Lacks the methyl group on the cyclobutane ring.
[2-Methylcyclobutyl]methanol: Lacks the hydroxymethyl group.
[1-(Hydroxymethyl)-2-methylcyclopropyl]methanol: Contains a cyclopropane ring instead of a cyclobutane ring.
Uniqueness
[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol is unique due to the presence of both a hydroxymethyl group and a methyl group on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
属性
IUPAC Name |
[1-(hydroxymethyl)-2-methylcyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6-2-3-7(6,4-8)5-9/h6,8-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWSIFKPLMRKMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC1(CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
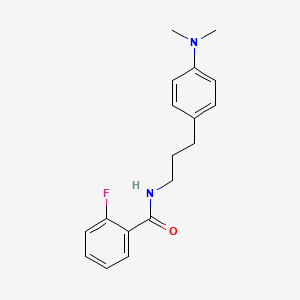
![1-(2-Chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea](/img/structure/B2778710.png)
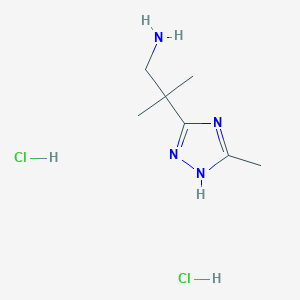
![5-{2-Cyano-2-[(2-phenylethyl)carbamoyl]eth-1-en-1-yl}-2-hydroxybenzoic acid](/img/structure/B2778713.png)
![2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2778715.png)
![3-fluoro-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyridine-4-carboxamide](/img/structure/B2778717.png)
![2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B2778719.png)
![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2778720.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2778726.png)
![1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
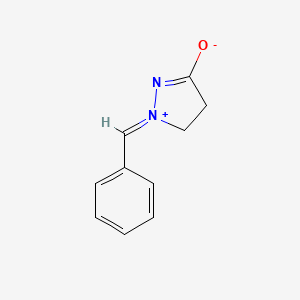
![N-[3-(Furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide](/img/structure/B2778729.png)
